molecular formula C9H6BrN3O2 B1526264 2-(5-Bromo-1H-1,2,4-triazol-3-yl)benzoic acid CAS No. 1306738-32-8

2-(5-Bromo-1H-1,2,4-triazol-3-yl)benzoic acid

Cat. No. B1526264
M. Wt: 268.07 g/mol
InChI Key: QLBIIHDSISGRRD-UHFFFAOYSA-N
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Description

“2-(5-Bromo-1H-1,2,4-triazol-3-yl)benzoic acid” is a chemical compound with the molecular formula C9H6BrN3O2 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have been synthesized for over a century and continue to attract the attention of chemists, biologists, technologists, and other specialists .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, such as “2-(5-Bromo-1H-1,2,4-triazol-3-yl)benzoic acid”, can be achieved through various methods . These include starting from carboxylic acid, 1,3,5-triazine, oxazole, thiosemicarbazide, urea, or acid chloride . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of “2-(5-Bromo-1H-1,2,4-triazol-3-yl)benzoic acid” consists of 6 Hydrogen atoms, 9 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, and 1 Bromine atom . The molecular weight of this compound is 268.07 .


Chemical Reactions Analysis

1,2,4-Triazole derivatives, including “2-(5-Bromo-1H-1,2,4-triazol-3-yl)benzoic acid”, are known for their ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .

Scientific Research Applications

Antiviral and Cytotoxic Activities

One of the key areas of research involving compounds related to 2-(5-Bromo-1H-1,2,4-triazol-3-yl)benzoic acid is their antiviral and cytotoxic potential. Studies have shown that derivatives of this compound exhibit distinct antiviral activity against viruses such as Herpes simplex and vaccinia viruses. This highlights the potential of these compounds in the development of new antiviral therapies (P. Selvam, N. Murugesh, M. Chandramohan, C. Pannecouque, E. De Clercq, 2010).

Structural Analysis and Activity Prediction

Research has also delved into the structural analysis of benzoic acid derivatives, providing insights into their secondary interactions, structure-activity relationships, and the effects of substituents on biological activity. Such analyses contribute to understanding how structural variations impact the bioactivity of these compounds, aiding in the design of more effective therapeutic agents (J. Dinesh, 2013).

Synthesis and Molecular Frameworks

The synthesis of related compounds, including their potential as plant growth regulators, has been described, showcasing the versatility of these chemical structures in various applications. Moreover, the creation of complex molecular frameworks, such as metal–organic frameworks (MOFs) for luminescence sensing of metal ions and nitroaromatic compounds, demonstrates the utility of these compounds in materials science and sensor technology (Di Wang, Libo Sun, Chuanqing Hao, Yan Yan, Zhiqiang Liang, 2016).

Corrosion Inhibition

Another significant application is in the field of corrosion inhibition, where triazole derivatives have been evaluated for their effectiveness in protecting metals against corrosion. This research provides valuable information for the development of safer and more efficient corrosion inhibitors, which are crucial for extending the life of metal structures in corrosive environments (Turuvekere K. Chaitra, K. Mohana, H. C. Tandon, 2015).

Future Directions

1,2,4-Triazole derivatives, including “2-(5-Bromo-1H-1,2,4-triazol-3-yl)benzoic acid”, continue to attract attention due to their wide range of biological activities . Future research may focus on exploring more biological activities of these compounds and their potential applications in various fields.

properties

IUPAC Name

2-(5-bromo-1H-1,2,4-triazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2/c10-9-11-7(12-13-9)5-3-1-2-4-6(5)8(14)15/h1-4H,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBIIHDSISGRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701235916
Record name Benzoic acid, 2-(5-bromo-1H-1,2,4-triazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-1H-1,2,4-triazol-3-yl)benzoic acid

CAS RN

1306738-32-8
Record name Benzoic acid, 2-(5-bromo-1H-1,2,4-triazol-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306738-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(5-bromo-1H-1,2,4-triazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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